molecular formula C14H22N2O2 B2616831 N-[4-(dimethylamino)benzyl]valine CAS No. 1393654-52-8

N-[4-(dimethylamino)benzyl]valine

Cat. No.: B2616831
CAS No.: 1393654-52-8
M. Wt: 250.342
InChI Key: VBDCDGBSYXBTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(dimethylamino)benzyl]valine” is a compound that likely contains an amino acid valine linked to a benzyl group that is substituted with a dimethylamino group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of the valine amino acid backbone, with the carboxyl group likely involved in forming a bond with the benzyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activity

Research has highlighted the synthesis of various amino acid derivatives, including valine, utilizing N-protected L-amino acids coupled with benzoic and nicotinic acid hydrazides. These compounds, after synthesis, showed antimicrobial activity against common pathogens like S. aureus and E. coli, demonstrating the potential for developing new antimicrobial agents (Sherine N. Khattab, 2005).

Catalysis and Ligand Behavior

A study on the stereoselective formation of Cp*IrCl complexes with N,N-dimethylamino acids, including valine, revealed insights into the chelating behavior of these compounds. The valine complex exhibited a cis-arrangement, showcasing the compound's potential in catalytic applications and ligand design (D. Grotjahn, C. Joubran, J. Hubbard, 1996).

Peptide Synthesis

Research on carbodiimide-mediated reactions in peptide synthesis has identified the role of N-alkoxycarbonylamino acids, including derivatives of valine, in forming 2-alkoxy-5(4H)-oxazolones. These findings contribute to understanding the mechanisms behind peptide bond formation, presenting implications for synthetic and medicinal chemistry (N. Leo Benoiton, Francis M.F. Chen, 1981).

Corrosion Inhibition

A study on the use of 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel in acidic solutions demonstrated the compound's effectiveness in protecting metal surfaces. This research not only provides insights into corrosion prevention strategies but also expands the application of N-[4-(dimethylamino)benzyl]valine derivatives in materials science (Dharmendra Singh, Santosh Kumar, G. Udayabhanu, R. John, 2016).

Antimicrobial Properties

Compounds derived from amino acids, including N-4-(dimethylamino)benzalidene Valine, have been synthesized and assessed for their bacterial growth inhibitory properties. These studies contribute to the search for new antimicrobial agents and highlight the versatility of this compound derivatives in therapeutic applications (James Tembei Titah, Coulibaly Wacothon Karime, Kevin D. Chambers, Á. Balogh, K. Joannou, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified for “N-[4-(dimethylamino)benzyl]valine”. If it’s intended for biological applications, its mechanism of action would depend on the specific biological target .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of “N-[4-(dimethylamino)benzyl]valine”. As with any compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “N-[4-(dimethylamino)benzyl]valine” would likely depend on its intended applications. This could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties .

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)13(14(17)18)15-9-11-5-7-12(8-6-11)16(3)4/h5-8,10,13,15H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDCDGBSYXBTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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